3-butyl-2-iodothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-butyl-2-iodothiophene is a heterocyclic aromatic compound that contains sulfur, carbon, and iodine. It belongs to the family of thiophene derivatives, which are known for their diverse applications in various fields such as material science, pharmaceuticals, and organic electronics. The molecular formula of this compound is C8H11IS, and it has a molecular weight of 266.1 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-2-iodothiophene can be achieved through several methods. One common approach involves the iodocyclization of 1-mercapto-3-yn-2-ols derivatives. This reaction is carried out using molecular iodine in the presence of sodium bicarbonate at room temperature in acetonitrile as the solvent . Another method involves the use of nickel or palladium-based catalytic systems for the polymerization of thiophene derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale iodocyclization reactions. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of solvent, temperature, and catalyst plays a crucial role in the efficiency of the industrial process.
Chemical Reactions Analysis
Types of Reactions
3-butyl-2-iodothiophene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic and nucleophilic substitutions are common, where the iodine atom can be replaced by other functional groups.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of thiol derivatives.
Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, are frequently used to form carbon-carbon bonds.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide.
Cross-Coupling: Palladium or nickel catalysts, along with organometallic reagents like boronic acids or stannanes.
Major Products Formed
Substitution Products: Various substituted thiophenes depending on the reagent used.
Oxidation Products: Thiophene sulfoxides and sulfones.
Cross-Coupling Products: Biaryl compounds and other complex organic molecules.
Scientific Research Applications
3-butyl-2-iodothiophene has a wide range of applications in scientific research:
Organic Electronics: Used in the synthesis of conjugated polymers for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Pharmaceuticals: Serves as a building block for the synthesis of biologically active compounds with potential anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: Utilized in the development of corrosion inhibitors and advanced materials for various industrial applications.
Mechanism of Action
The mechanism of action of 3-butyl-2-iodothiophene involves its interaction with molecular targets through various pathways:
Electrophilic Substitution: The iodine atom in the compound can be replaced by other electrophiles, leading to the formation of new functional groups.
Oxidation and Reduction: The thiophene ring can undergo redox reactions, affecting its electronic properties and reactivity.
Cross-Coupling: The compound can participate in cross-coupling reactions to form new carbon-carbon bonds, which are essential for the synthesis of complex organic molecules.
Comparison with Similar Compounds
3-butyl-2-iodothiophene can be compared with other thiophene derivatives:
3-butyl-2-bromothiophene: Similar in structure but contains a bromine atom instead of iodine. It exhibits different reactivity and is used in different applications.
3-butyl-2-chlorothiophene: Contains a chlorine atom and is less reactive compared to the iodine derivative.
2-iodothiophene: Lacks the butyl group, making it less hydrophobic and altering its solubility and reactivity.
The uniqueness of this compound lies in its combination of the butyl group and iodine atom, which imparts specific electronic and steric properties that are valuable in various chemical reactions and applications.
Properties
CAS No. |
135598-02-6 |
---|---|
Molecular Formula |
C8H11IS |
Molecular Weight |
266.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.